molecular formula C11H9Cl2NS B2717411 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole CAS No. 73765-41-0

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole

Cat. No.: B2717411
CAS No.: 73765-41-0
M. Wt: 258.16
InChI Key: JKOSBKMDYGIXOQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a chlorophenylmethyl group attached to the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole typically involves the reaction of 4-chlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloromethyl and chlorophenylmethyl groups enhances its binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)phenylmethanamine: Similar in structure but lacks the thiazole ring.

    Chloromethyl methyl ether: Contains a chloromethyl group but differs in its overall structure and applications.

    4-Chloromethylphenol: Similar functional groups but different core structure.

Uniqueness

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the chloromethyl and chlorophenylmethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c12-6-10-7-15-11(14-10)5-8-1-3-9(13)4-2-8/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOSBKMDYGIXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-chlorophenyl)thioacetamide (3.51 g) in 1,4-dioxane (20 mL) were added dichloroacetone (2.64 g) and sodium hydrogen carbonate (1.75 g) at room temperature, and the mixture was stirred for 3 days. Insoluble material was removed by filtration, thionyl chloride (1.52 mL) was added to the filtrate, and the mixture was heated at 70° C. for 30 min. The reaction mixture was adjusted to pH=8-9 by the addition of saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate/hexane (1/1)(100 mL×2). The organic layer was washed with saturated brine, and concentrated under reduced pressure to give the title compound (4.19 g) as a pale-yellow solid.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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